molecular formula C8H7ClO2 B2393459 2-Chloro-6-hydroxy-4-methylbenzaldehyde CAS No. 1427396-37-9

2-Chloro-6-hydroxy-4-methylbenzaldehyde

Cat. No. B2393459
CAS RN: 1427396-37-9
M. Wt: 170.59
InChI Key: JZPFGRAKQRYFQK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Chloro-6-hydroxy-4-methylbenzaldehyde is C8H7ClO2 . The molecular weight is 154.59 .


Physical And Chemical Properties Analysis

The melting point of 2-Chloro-6-hydroxy-4-methylbenzaldehyde is 27-30°C . The density is predicted to be 1.195±0.06 g/cm3 .

Scientific Research Applications

Intermediate for Synthesis of Liquid Crystal

2-Chloro-6-hydroxy-4-methylbenzaldehyde is used as an intermediate in the synthesis of liquid crystals . Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. They are used in a wide range of applications, including displays, sensors, and telecommunication devices.

Pharmaceutical Intermediate

This compound is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients (APIs). APIs are the substances in drugs that are biologically active.

Antifungal Agent

Research has shown that benzaldehydes, including 2-Chloro-6-hydroxy-4-methylbenzaldehyde, have potent antifungal activity . They disrupt the fungal antioxidation system, effectively inhibiting fungal growth. This makes them potential candidates for use as antifungal agents or as chemosensitizing agents to enhance the efficacy of conventional antifungal treatments .

Targeting Mitochondrial Respiratory Chain (MRC)

Benzaldehydes, including 2-Chloro-6-hydroxy-4-methylbenzaldehyde, have been studied for their effectiveness in targeting the mitochondrial respiratory chain (MRC) . The MRC is a series of protein complexes in the mitochondria that plays a crucial role in energy production. Targeting the MRC could have implications in various fields, including cancer research and treatment .

Chemosensitizing Agents

Benzaldehydes can function as chemosensitizing agents in concert with conventional drugs or fungicides to improve antifungal efficacy . Chemosensitization can reduce costs, abate resistance, and alleviate negative side effects associated with current antifungal treatments .

Disruption of Cellular Antioxidation

Benzaldehydes disrupt cellular antioxidation systems, which should be an effective method for control of fungal pathogens . Such disruption can be achieved with redox-active compounds. Natural phenolic compounds can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 . It’s recommended to handle it with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-chloro-6-hydroxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPFGRAKQRYFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-hydroxy-4-methylbenzaldehyde

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